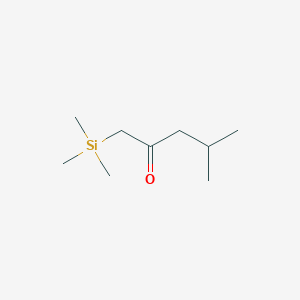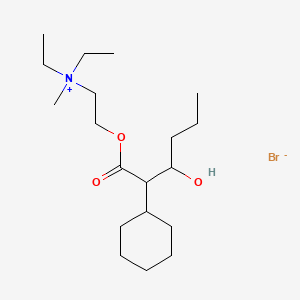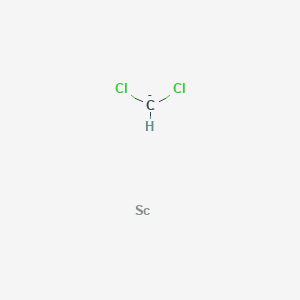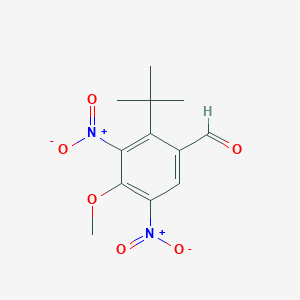![molecular formula C20H18S2 B14342817 Benzene, 1,2-bis[(phenylthio)methyl]- CAS No. 105961-94-2](/img/structure/B14342817.png)
Benzene, 1,2-bis[(phenylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-bis[(phenylthio)methyl]-: is an organic compound characterized by the presence of two phenylthio groups attached to a benzene ring. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis[(phenylthio)methyl]- typically involves the reaction of benzene with phenylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1,2-bis[(phenylthio)methyl]- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1,2-bis[(phenylthio)methyl]- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1,2-bis[(phenylthio)methyl]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and pathways.
Biology and Medicine: In biological research, this compound is used to investigate the interactions of aromatic compounds with biological molecules. It may also be explored for its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: In the industrial sector, Benzene, 1,2-bis[(phenylthio)methyl]- is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of Benzene, 1,2-bis[(phenylthio)methyl]- involves its interaction with various molecular targets. The phenylthio groups can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the benzene ring. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can alter its interactions with other molecules.
Comparaison Avec Des Composés Similaires
- Benzene, 1-methyl-2-(phenylthio)-
- Benzene, 1,2-bis(chloromethyl)-
- Benzene, 1-methyl-2-(phenylmethyl)-
Uniqueness: Benzene, 1,2-bis[(phenylthio)methyl]- is unique due to the presence of two phenylthio groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and make it suitable for specific applications in organic synthesis and industrial processes. The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in various chemical reactions.
Propriétés
Numéro CAS |
105961-94-2 |
|---|---|
Formule moléculaire |
C20H18S2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
1,2-bis(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C20H18S2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2 |
Clé InChI |
LJUAXFBLMKUBNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCC2=CC=CC=C2CSC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


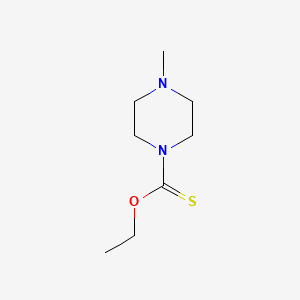
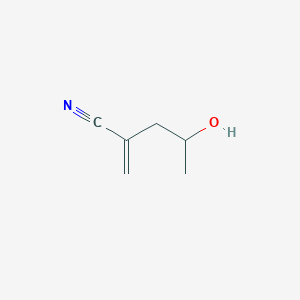

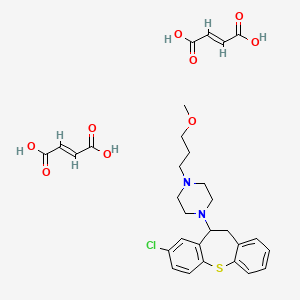
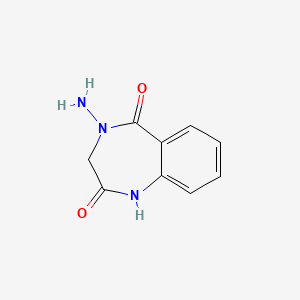
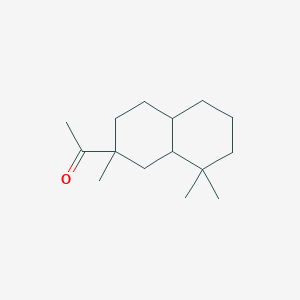
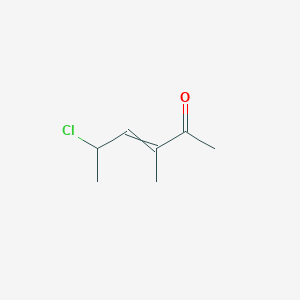
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
